4-(3,4,5-Trifluorophenyl)oxan-4-ol

Description

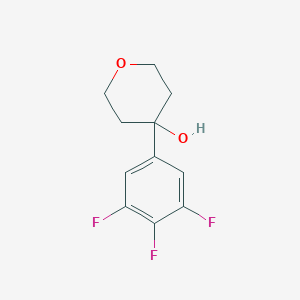

4-(3,4,5-Trifluorophenyl)oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3,4,5-trifluorophenyl substituent. The trifluorophenyl group confers strong electron-withdrawing properties, which may enhance the acidity of the hydroxyl group and influence its reactivity in synthetic applications.

Properties

IUPAC Name |

4-(3,4,5-trifluorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-8-5-7(6-9(13)10(8)14)11(15)1-3-16-4-2-11/h5-6,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFXXVCVHPRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=C(C(=C2)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC(=C(C(=C2)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,4,5-Trifluorophenyl)oxan-4-ol involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Chemical Reactions Analysis

4-(3,4,5-Trifluorophenyl)oxan-4-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)oxan-4-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3,4,5-Trifluorophenyl)oxan-4-ol with structurally or functionally related compounds, focusing on substituents, reactivity, and applications.

Structural and Electronic Comparisons

- 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride Structure: Features a 2-trifluoromethylphenyl substituent and a methanamine group on the oxane ring. Key Differences: The 2-trifluoromethyl group is less electron-withdrawing than 3,4,5-trifluorophenyl. Applications: Likely used in drug development due to amine functionality and salt formation.

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Structure : Contains a hydroxymethyl group at the 3-position of the oxane ring.

- Key Differences : The absence of fluorinated substituents reduces electron-withdrawing effects but increases versatility in polymer and organic synthesis. Stereochemistry (R,R-configuration) enables chiral applications .

- Applications : Widely used as a building block in asymmetric synthesis and material science.

Benzoic Acid 3,4,5-Trifluorophenyl Esters

- Structure : Esters of benzoic acid with 3,4,5-trifluorophenyl groups and cyclohexyl substituents.

- Key Differences : The ester group and cyclohexyl core differ from the oxane-alcohol structure, reducing polarity but enhancing thermal stability for liquid crystal applications .

- Applications : Employed in liquid crystal displays (LCDs) and OLEDs due to mesomorphic properties.

Physical and Chemical Properties

| Compound | Boiling/Melting Point | Solubility | Reactivity Highlights |

|---|---|---|---|

| This compound | Not reported | Moderate in polar solvents | Hydroxyl acidity enhanced by trifluorophenyl group |

| 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl | Not reported | High (aqueous) | Amine group supports salt formation and bioactivity |

| Benzoic Acid 3,4,5-Trifluorophenyl Esters | High thermal stability | Low polarity | Ester hydrolysis resistance due to fluorine |

Key Research Findings and Challenges

- Synthetic Challenges: Introducing three fluorine atoms to the phenyl ring requires precise halogenation steps, increasing synthesis complexity compared to mono- or di-fluorinated analogs .

- Material Science : Trifluorophenyl groups improve thermal and chemical stability in polymers, but the discontinued status of this compound may reflect cost or scalability issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.